Sucrose-d14

Catalog No.
S12868042
CAS No.
M.F
C12H22O11
M. Wt
356.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucrose-d14

Product Name

Sucrose-d14

IUPAC Name

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

356.38 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

CZMRCDWAGMRECN-YPCQKFQVSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])O)([2H])C([2H])([2H])O)([2H])O)O

Sucrose-d14 is a stable isotopic variant of sucrose, where the carbon atoms are labeled with the heavy isotope deuterium (^2H or D). This compound is primarily utilized in metabolic studies and research involving plant physiology, biochemistry, and nutrition. Sucrose itself is a disaccharide composed of glucose and fructose, commonly found in many plants and serving as a primary energy source. The incorporation of deuterium allows researchers to trace the metabolic pathways and interactions of sucrose in biological systems, providing insights into plant metabolism and growth processes.

. Key reactions include:

  • Hydrolysis: Sucrose can be hydrolyzed by the enzyme sucrase into glucose and fructose. In the case of sucrose-d14, the resulting products will also contain deuterium-labeled carbon atoms.
  • Fermentation: Microorganisms can ferment sucrose-d14, producing ethanol and carbon dioxide while retaining the deuterium label in their metabolic products.
  • Photosynthesis: In plants, sucrose-d14 can be incorporated into various metabolic pathways during photosynthesis, allowing for the study of carbon allocation and energy transfer.

Sucrose-d14 exhibits similar biological activities to regular sucrose. It serves as a crucial energy source for plants and is involved in various physiological processes such as:

  • Energy Storage: Plants synthesize sucrose for energy storage, which can later be converted into glucose for metabolism.
  • Signal Transduction: Sucrose acts as a signaling molecule that influences plant growth and development, including responses to environmental stimuli.
  • Transport: As a soluble sugar, sucrose-d14 is transported throughout the plant via phloem, facilitating nutrient distribution.

The use of deuterated sucrose allows researchers to track its movement and transformation within biological systems more effectively.

Sucrose-d14 can be synthesized through several methods:

  • Chemical Synthesis: This involves the chemical modification of natural sucrose using deuterated reagents. The process typically requires careful control of reaction conditions to ensure high yields of the labeled product.
  • Biological Synthesis: Certain microorganisms can incorporate deuterium from their growth medium into their metabolic products, including sucrose. This method may involve culturing specific strains under controlled conditions.
  • Enzymatic Labeling: Enzymatic pathways that naturally produce sucrose can be modified to utilize deuterated substrates, resulting in the production of sucrose-d14.

Sucrose-d14 has several important applications in scientific research:

  • Metabolic Tracing: Researchers use sucrose-d14 to study metabolic pathways in plants and other organisms by tracking the incorporation of deuterium into various metabolites.
  • Nutritional Studies: It is employed in studies examining how sugars are metabolized in different organisms, aiding in understanding dietary impacts on health.
  • Plant Physiology Research: Sucrose-d14 is used to investigate the role of sugars in plant growth, development, and stress responses.

Studies involving sucrose-d14 often focus on its interactions with various biological molecules:

  • Protein Interactions: Research has shown that sugars like sucrose can influence protein folding and stability. Sucrose-d14 may help elucidate these interactions by providing a detectable label.
  • Enzyme Kinetics: The presence of deuterium can affect reaction rates; thus, studies on enzyme kinetics using sucrose-d14 can reveal insights into catalytic mechanisms.
  • Plant-Microbe Interactions: Investigating how microbes utilize sucrose-d14 can shed light on symbiotic relationships between plants and soil microorganisms.

Several compounds share structural similarities with sucrose-d14. Here are some notable examples:

CompoundStructureUnique Features
SucroseC12H22O11Common disaccharide found in many plants
FructoseC6H12O6Simple sugar; sweeter than sucrose
GlucoseC6H12O6Primary energy source for cells
MaltoseC12H22O11Disaccharide made from two glucose units
TrehaloseC12H22O11Non-reducing disaccharide; stress protector

Uniqueness of Sucrose-d14

The uniqueness of sucrose-d14 lies in its stable isotopic labeling with deuterium. This labeling allows for precise tracking in metabolic studies that cannot be achieved with non-labeled compounds. While other sugars may participate in similar biochemical processes, the ability to trace pathways using mass spectrometry or nuclear magnetic resonance spectroscopy makes sucrose-d14 particularly valuable for research applications.

XLogP3

-3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

356.20408596 g/mol

Monoisotopic Mass

356.20408596 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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